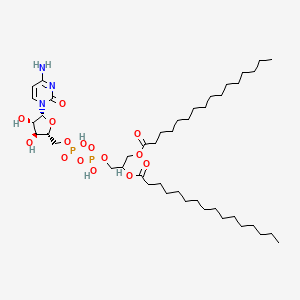
Ara-cdp-dipalmitin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ara-cdp-dipalmitin, also known as this compound, is a useful research compound. Its molecular formula is C44H81N3O15P2 and its molecular weight is 954.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antitumor Activity
Mechanism of Action
Ara-CDP-dipalmitin exhibits significant antitumor activity, particularly against leukemia. Research indicates that this compound can alter the composition of phosphoglycerides in cellular membranes, potentially enhancing the efficacy of cytarabine, which is already utilized in treating acute myeloid leukemia and other malignancies . The incorporation of this compound into cell membranes may facilitate better drug delivery and retention, leading to increased cytotoxicity against cancer cells.
Case Study: In Vivo Efficacy
In a study involving mice with L5178Y leukemia, this compound demonstrated substantial antitumor effects. The results indicated that treatment with this compound led to significant tumor regression compared to control groups. The study highlighted how this compound's ability to influence membrane dynamics could be leveraged for improved therapeutic outcomes in cancer treatment .
Drug Delivery Systems
Lipophilicity and Membrane Penetration
The lipophilic nature of this compound enhances its ability to penetrate cellular membranes, making it a promising candidate for drug delivery systems. The synthesis of various phosphoramidate derivatives of Ara-cytidine has been explored to improve cellular uptake and bioavailability . These modifications aim to overcome resistance mechanisms commonly observed with traditional nucleoside analogues.
Research Findings
Studies have shown that the lipophilicity of this compound correlates with increased cellular uptake in mammalian epithelial cells. This characteristic can be exploited to develop new formulations that enhance the therapeutic index of existing drugs by facilitating their entry into target cells more effectively .
Potential Applications in HIV Treatment
Combination Therapies
Beyond its antitumor properties, this compound has been investigated for potential use in HIV treatment. The compound's structural similarity to other nucleoside analogues suggests that it could serve as a backbone for developing combination therapies aimed at targeting HIV replication pathways .
Biological Testing Results
Biological evaluations have indicated that certain derivatives of this compound exhibit inhibitory effects on reverse transcriptase, an essential enzyme for HIV replication. These findings open avenues for further research into its role as part of a multi-drug regimen for managing HIV infections .
Biochemical Research
Enzymatic Studies
this compound is also used in biochemical research to study lipid metabolism and enzymatic activities related to phospholipid synthesis. The compound serves as a substrate for various enzymes involved in lipid biosynthesis pathways, providing insights into metabolic regulation within cells .
Hydrolase Activity Investigations
Research focused on CDP-diglyceride hydrolase has demonstrated how this compound can be hydrolyzed by specific enzymes, shedding light on its role in cellular signaling and membrane dynamics. Understanding these biochemical interactions is crucial for elucidating the compound's broader implications in cell biology .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Effective against leukemia; alters membrane composition | Significant tumor regression in L5178Y leukemia model |
| Drug Delivery Systems | Enhances cellular uptake due to lipophilicity | Correlation between lipophilicity and biological activity |
| HIV Treatment | Potential use in combination therapies targeting HIV replication | Inhibitory effects on reverse transcriptase observed |
| Biochemical Research | Studies lipid metabolism and enzymatic activities | Hydrolysis by CDP-diglyceride hydrolase elucidated |
属性
CAS 编号 |
63357-80-2 |
|---|---|
分子式 |
C44H81N3O15P2 |
分子量 |
954.1 g/mol |
IUPAC 名称 |
[3-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H81N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52)/t36?,37-,41-,42+,43-/m1/s1 |
InChI 键 |
ITYHVANGBZMQML-AAUVIOTLSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
同义词 |
1 beta-D-arabinofuranosylcytosine 5'-diphosphate-L-1,2 dipalmitin ARA-CDP-dipalmitin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















